Chlorhexidine diacetate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

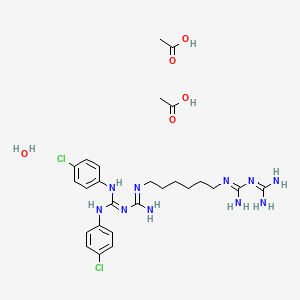

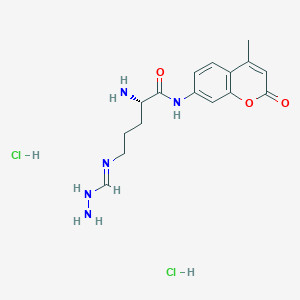

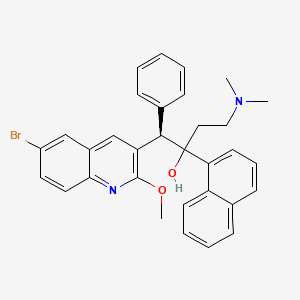

Chlorhexidine diacetate hydrate is an antiseptic and disinfectant used in research on gingivitis and plaque control . It is also used for the prevention of microbial growth in chromatography resins . The molecular formula of Chlorhexidine diacetate hydrate is C22H30Cl2N10 • (C2H4O2)2 and it has a molecular weight of 625.6 .

Molecular Structure Analysis

The molecular structure of Chlorhexidine diacetate hydrate consists of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .Physical And Chemical Properties Analysis

Chlorhexidine diacetate hydrate is an odorless white crystalline powder . It is unstable at temperatures above 70°C or at pH below 5 . The solubilities of the salts in water are Digluconate, >70%; Diacetate, 1.8%. Chlorhexidine is soluble in alcohol, glycerol, propylene glycol, and polyethylene glycols .科学的研究の応用

Dental Applications : Chlorhexidine (CHX) is effective in treating oral bacterial infections. Its solubility and aggregation properties vary depending on the type of salt present in the solution, influencing its application in dental care. For instance, gluconate enhances the amount of CHX diacetate in solution, which may be beneficial for slow-release formulations in dentistry (Zeng et al., 2009).

Antimicrobial Activity : Chlorhexidine diacetate has demonstrated antimicrobial activity against a variety of pathogens, including Pseudomonas aeruginosa. Its efficacy is influenced by the presence of other compounds, like benzalkonium chloride, and can respond differently to biocide residues (Thomas et al., 2005).

Controlled Release Formulations : Studies have focused on controlled release of chlorhexidine from dental materials. For example, the release from a urethane dimethacrylate and triethylene glycol dimethacrylate resin system can be effectively controlled by chlorhexidine diacetate content and pH (Anusavice et al., 2006).

Allergic Reactions : While chlorhexidine is an effective antiseptic, there is an increasing number of reports of hypersensitivity reactions, including allergic contact dermatitis and anaphylaxis. This highlights the need for caution in its widespread use, especially in healthcare settings (Spoerl et al., 2016).

Nanoparticle Technology : Recent advancements involve the use of nanoparticle technology for sustained and controlled delivery of chlorhexidine. This approach may offer benefits such as increased local dose and duration of delivery, potentially enhancing its effectiveness in oral medicine (Garner & Barbour, 2015).

Cytotoxicity Considerations : There is research indicating that chlorhexidine can have cytotoxic effects on human cells, such as fibroblasts, myoblasts, and osteoblasts. This underscores the importance of considering its concentration and exposure duration in clinical applications (Liu et al., 2018).

作用機序

Safety and Hazards

特性

IUPAC Name |

acetic acid;2-[N'-[6-[[amino-(diaminomethylideneamino)methylidene]amino]hexyl]carbamimidoyl]-1,3-bis(4-chlorophenyl)guanidine;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N10.2C2H4O2.H2O/c23-15-5-9-17(10-6-15)31-22(32-18-11-7-16(24)8-12-18)34-21(28)30-14-4-2-1-3-13-29-20(27)33-19(25)26;2*1-2(3)4;/h5-12H,1-4,13-14H2,(H6,25,26,27,29,33)(H4,28,30,31,32,34);2*1H3,(H,3,4);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFIDZGAQWOLAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)N)N)NC2=CC=C(C=C2)Cl)Cl.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40Cl2N10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorhexidine diacetate hydrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, [1a,3a(Z)]-](/img/structure/B8073726.png)

![(5Z)-5-[(3-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B8073733.png)

![(19Z,21Z,25Z,27Z,29Z,31Z)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B8073770.png)

![(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B8073797.png)

![tetrasodium;2-[carboxylatomethyl-[[(3E)-3-[[3-[[carboxylatomethyl(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-(2-sulfonatophenyl)methylidene]-2-methyl-6-oxo-5-propan-2-ylcyclohexyl]methyl]amino]acetate](/img/structure/B8073823.png)